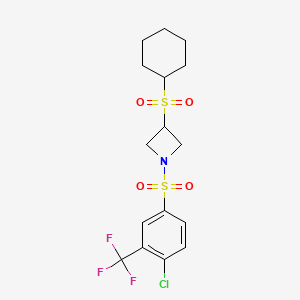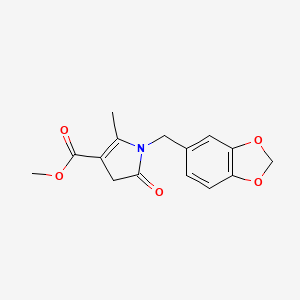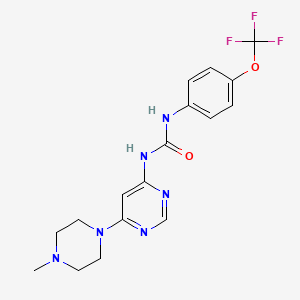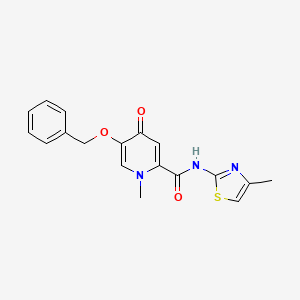![molecular formula C15H20ClNO3 B2688059 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide CAS No. 2411296-58-5](/img/structure/B2688059.png)
2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide is a chemical compound that belongs to the class of acetamides. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. The compound is also known by its chemical name, CPOMA, and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide involves its interaction with various cellular targets. The compound has been shown to inhibit the expression of inflammatory cytokines and enzymes, leading to its anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, the compound has been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a valuable tool for studying these conditions. However, a limitation of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide. One potential direction is the development of more potent and selective analogs of the compound for use in therapeutic applications. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its potential interactions with other cellular targets.
Synthesemethoden
The synthesis method for 2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide involves several steps. The starting material is 2-cyclopentyloxy-4-methoxybenzaldehyde, which is reacted with chloroacetyl chloride in the presence of a base to form the corresponding chloroacetophenone. This intermediate is then reacted with N-methylpiperazine in the presence of a base to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-19-13-7-6-11(10-17-15(18)9-16)14(8-13)20-12-4-2-3-5-12/h6-8,12H,2-5,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBOIBWTLMMUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCl)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)



![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)
![4-tert-butyl-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)
![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)

![N-(1-cyanocyclopentyl)-3-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2687990.png)

![methyl 4-((7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2687995.png)
![Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2687996.png)
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2687998.png)